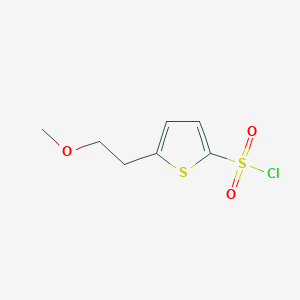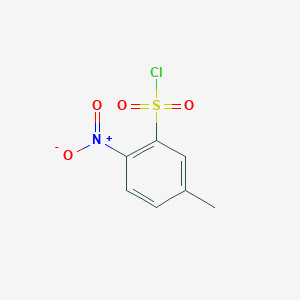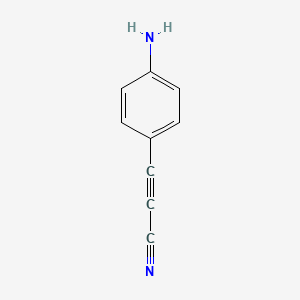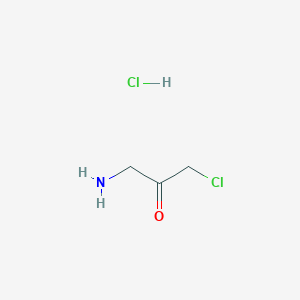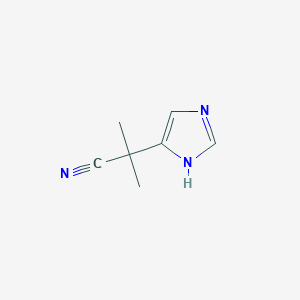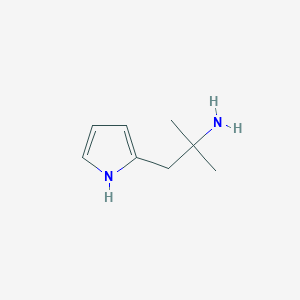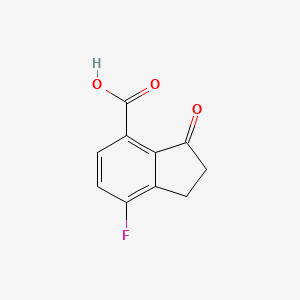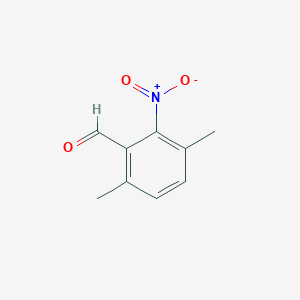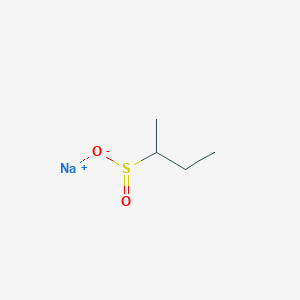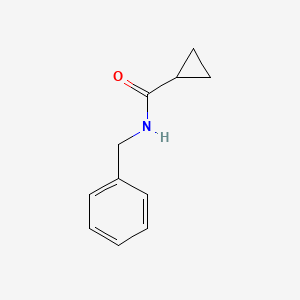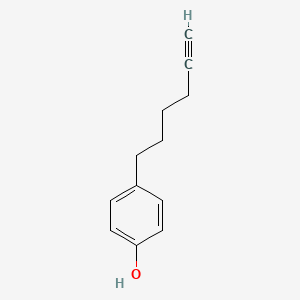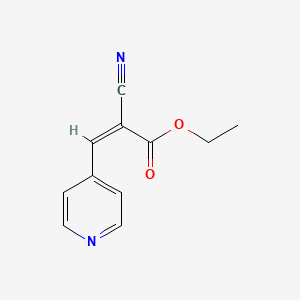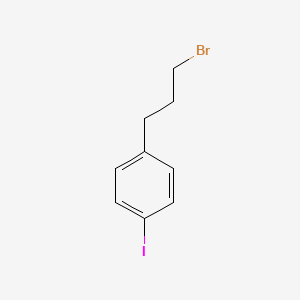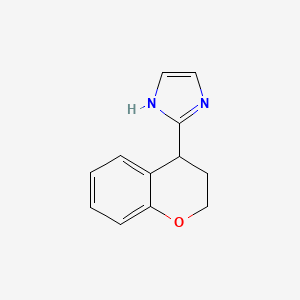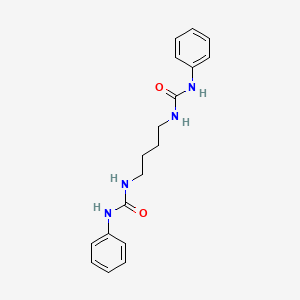
Butane, 1,4-bis(3-phenylureido)-
Übersicht
Beschreibung
Butane, 1,4-bis(3-phenylureido)-, also known as 1,4-bis(3-phenylureido)butane, is a chemical compound with the molecular formula C12H18N2O2. It is a white crystalline solid that is soluble in water and organic solvents. It is used in a variety of industries, including pharmaceuticals, cosmetics, and food production. Butane, 1,4-bis(3-phenylureido)-, has a wide range of applications in the laboratory, including synthesis, catalysis, and spectroscopy.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Process : 1,4-Bis(3-phenylureido)-butane can be synthesized through various chemical reactions. For instance, derivatives of bisthiourea including 1,4-bis(3-phenylureido)-butane have been synthesized and characterized using techniques like IR, 1H NMR, and 13C NMR. Such compounds exhibit specific thermal decomposition properties (Pansuriya et al., 2012).
Crystal Structure Analysis : The crystal structure of 1,4-bis(3-phenylureido)-butane and similar compounds has been investigated, revealing details about molecular configurations and packing in various conditions. Such studies contribute to understanding the physical properties of these compounds (Cody & Corey, 1969).
Polymer Synthesis
- Polymer Applications : The compound is used in synthesizing thermally stable and organosoluble polymers. For example, new poly(ether–ester–imide)s have been synthesized using 1,4-bis(3-phenylureido)-butane derivatives, showing significant thermal stability and solubility in organic solvents (Faghihi et al., 2011).
Catalysis and Chemical Reactions
Catalytic Applications : Derivatives of 1,4-bis(3-phenylureido)-butane have been employed in catalytic processes. For instance, they have been used in the efficient synthesis of spiro-4H-pyrans, indicating their potential as catalysts in organic synthesis (Goli-Jolodar et al., 2016).
Chemical Reactions and Transformations : The compound and its derivatives play a role in various chemical reactions, such as the selective oxidation of sulfides to sulfoxides, showcasing its utility in chemical transformations (Manesh et al., 2015).
Photophysical Studies
- Photophysical Properties : Studies have been conducted on the photophysical behavior of 1,4-bis(3-phenylureido)-butane derivatives. These studies involve the synthesis of novel macromolecules and their examination under different conditions, providing insights into their photophysical properties (Saleh et al., 2016).
Textile Industry Applications
- Dyeing Performance : The compound has been used in the synthesis of bisazo disperse dyes for the textile industry. These dyes, based on 1,4-bis(3-phenylureido)-butane, show enhanced dyeing performance on polyethylene terephthalate fabrics, indicating its application in textile coloring (Wang et al., 2021).
Eigenschaften
IUPAC Name |
1-phenyl-3-[4-(phenylcarbamoylamino)butyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c23-17(21-15-9-3-1-4-10-15)19-13-7-8-14-20-18(24)22-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2,(H2,19,21,23)(H2,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXMLGUIEKQAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCCCNC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340439 | |
| Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butane, 1,4-bis(3-phenylureido)- | |
CAS RN |
64544-76-9 | |
| Record name | Urea, N,N''-1,4-butanediylbis[N'-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



